Quillaic acid
Overview
Description
Quillaic acid is a triterpenoid compound derived from the bark of the Quillaja saponaria tree, commonly known as the soapbark tree. This compound is a key component of saponins, which are glycosides known for their ability to produce foam in aqueous solutions due to their amphipathic nature. This compound is known for its immunoadjuvant, hypocholesterolemic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quillaic acid can be isolated from saponins through acid hydrolysis. The process involves breaking down the saponins into their aglycone (sapogenin) and sugar components. This is typically achieved by treating the saponins with a strong acid such as hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the extraction of saponins from the bark of the Quillaja saponaria tree. The bark is first dried and ground into a fine powder. The powder is then subjected to extraction using water or an aqueous alcohol solution. The extract is purified through ultrafiltration to remove low molecular weight contaminants .
Chemical Reactions Analysis
Types of Reactions
Quillaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of this compound that have enhanced biological activities or improved stability for industrial applications .
Scientific Research Applications
Mechanism of Action
Quillaic acid exerts its effects through various molecular targets and pathways:
Immune System: It enhances the immune response by increasing antigen uptake and stimulating cytotoxic T lymphocyte production and cytokine release.
Cancer Cells: It promotes apoptosis in cancer cells through the activation of specific signaling pathways.
Inflammation: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Quillaic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Glycyrrhizin: A saponin derived from licorice root with anti-inflammatory and antiviral properties.
Diosgenin: A steroidal sapogenin from yams, used as a precursor for the synthesis of steroid hormones.
Escin: A saponin from horse chestnut with anti-inflammatory and vasoprotective effects.
This compound stands out due to its potent immunoadjuvant properties and its ability to form stable complexes with various molecules, making it highly valuable in vaccine development and other medical applications .
Properties
IUPAC Name |
9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFAARYGOUYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871799 | |
Record name | 3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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